![molecular formula C18H19N3O5S B2748925 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 1251697-86-5](/img/structure/B2748925.png)
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
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Overview
Description
“N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. Based on its name, it likely contains a 2,5-dimethylfuran moiety, an oxadiazole ring, and a tosylpropanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide” have been synthesized by reacting 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. Another related compound, “3-(2,5-dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline”, was synthesized by treating various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate .
Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions, demonstrating wide-ranging biological activities. A study by Ahsan et al. (2011) investigated a series of 1,5-dimethyl-2-phenyl-4-{[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]amino}-1,2-dihydro-3H-pyrazol-3-one for their antimicrobial and antitubercular properties. The compounds followed Lipinski's Rule of Five, indicating potential as oral bioavailable drugs or leads for antimicrobial and antitubercular screening (Ahsan et al., 2011).
Another study focused on synthesizing 1,3,4-oxadiazole bearing compounds for their butyrylcholinesterase (BChE) enzyme inhibition potential. These compounds underwent various synthetic processes, revealing their structures through modern spectroscopic techniques and demonstrating inhibitory activity against BChE (Khalid et al., 2016).
Anticancer Activities
The search for anticancer agents led to the synthesis and evaluation of novel oxadiazole analogues. These compounds were screened against various cancer cell lines, identifying specific derivatives that showed maximum activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant sensitivity on melanoma, leukemia, breast cancer, and colon cancer cell lines (Ahsan et al., 2014).
Antimicrobial and Antifungal Properties
1,3,4-Oxadiazole derivatives exhibit notable antimicrobial and antifungal properties. A variety of synthesized compounds have been evaluated for their activity against bacterial and fungal strains, revealing potent antimicrobial activities. The research emphasizes the potential of these derivatives as promising candidates for developing new antimicrobial agents (Bhat et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been studied for their potential biological activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound’s unique structure could potentially influence its bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-11-4-6-14(7-5-11)27(23,24)9-8-16(22)19-18-21-20-17(26-18)15-10-12(2)25-13(15)3/h4-7,10H,8-9H2,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWRSAJPGGVKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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